2-Methylidene-6-oxabicyclo[3.1.0]hexane
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Overview
Description
2-Methylidene-6-oxabicyclo[310]hexane is a bicyclic organic compound with the molecular formula C6H8O It is characterized by a unique structure that includes a three-membered oxirane ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-6-oxabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives .
Industrial Production Methods
While specific industrial production methods for 2-Methylidene-6-oxabicyclo[31The use of efficient and modular approaches, such as photochemistry, allows for the derivatization of the compound, opening up new chemical spaces .
Chemical Reactions Analysis
Types of Reactions
2-Methylidene-6-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as peracids for epoxidation.
Reducing agents: Such as lithium aluminum hydride for ring-opening reductions.
Nucleophiles: Such as amines and alcohols for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methylidene-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methylidene-6-oxabicyclo[3.1.0]hexane involves its reactivity due to the strained oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The compound can also participate in cycloaddition reactions, forming new cyclic structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane oxide: Also known as 6-oxabicyclo[3.1.0]hexane, it shares a similar bicyclic structure but lacks the methylidene group.
1,2-Epoxycyclopentane: Another related compound with an oxirane ring fused to a cyclopentane ring.
7-Oxabicyclo[2.2.1]heptane: A compound with a similar oxirane ring but a different bicyclic structure
Uniqueness
2-Methylidene-6-oxabicyclo[3.1.0]hexane is unique due to the presence of the methylidene group, which adds to its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for synthetic chemistry and various applications in research and industry .
Properties
CAS No. |
104189-99-3 |
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Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2-methylidene-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H8O/c1-4-2-3-5-6(4)7-5/h5-6H,1-3H2 |
InChI Key |
IJXHWDSAAGOFNP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC2C1O2 |
Origin of Product |
United States |
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